2-(6-Nitro-1h-indol-3-yl)ethan-1-amine chemical structure and properties
2-(6-Nitro-1h-indol-3-yl)ethan-1-amine chemical structure and properties
An In-Depth Technical Guide to 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine (6-Nitrotryptamine)
Abstract
This technical guide provides a comprehensive overview of 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine, a nitro-substituted tryptamine derivative of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. The document elucidates the compound's chemical structure, physicochemical properties, and established synthesis methodologies. Furthermore, it explores the compound's anticipated biological activities, drawing parallels with structurally related molecules and discussing the dual pharmacological implications of its tryptamine core and nitro functional group. This guide serves as a foundational resource for scientists investigating its potential as a neurological probe, a precursor for novel therapeutics, or a bioactive agent in its own right.
Introduction: The Intersection of Tryptamine and Nitro-Aromatic Chemistry
Substituted tryptamines represent a vast class of compounds, both naturally occurring and synthetic, built upon the foundational structure of tryptamine.[1] This core structure, comprising an indole ring linked to an amino group by an ethyl sidechain, is famously shared by the neurotransmitter serotonin (5-hydroxytryptamine).[1] Consequently, many tryptamine derivatives exhibit significant activity at serotonin receptors, making them invaluable tools for neuroscience research and starting points for therapeutics targeting psychiatric and neurological disorders.[2][3]
The introduction of a nitro group (NO₂) onto the indole scaffold, as in 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine, adds a layer of chemical and biological complexity. The nitro group is a strong electron-withdrawing moiety that profoundly influences the molecule's electronic properties.[4] In medicinal chemistry, nitro-aromatic compounds are recognized for a wide spectrum of bioactivities, including antimicrobial, antiparasitic, and antineoplastic effects.[4][5] This activity is often linked to the in-vivo enzymatic reduction of the nitro group, which can produce cytotoxic intermediates.[5] Therefore, 6-nitrotryptamine stands at the crossroads of two pharmacologically rich domains: the neuromodulatory world of tryptamines and the diverse bioactivity of nitro compounds.
Chemical Structure and Physicochemical Properties
Molecular Structure
2-(6-Nitro-1H-indol-3-yl)ethan-1-amine, also known as 6-nitrotryptamine, consists of an indole ring system substituted at position 6 with a nitro group and at position 3 with a 2-aminoethyl side chain. This structure classifies it as a member of the substituted tryptamines.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 6-nitrotryptamine. Data for this specific isomer is not as widely published as its 5-nitro counterpart; some values are calculated or estimated based on its structure and comparison to similar compounds.
| Property | Value | Source |
| IUPAC Name | 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine | - |
| Common Name | 6-Nitrotryptamine | - |
| Molecular Formula | C₁₀H₁₁N₃O₂ | Calculated |
| Molecular Weight | 205.22 g/mol | Calculated |
| CAS Number | Not explicitly available; 5-nitro isomer is 55747-72-3 | [6] |
| Appearance | Expected to be a yellow to brown powder | Inferred from nitro-aromatics |
| InChI Key | (for 5-nitro isomer) GPZRBKWRRKBOAC-UHFFFAOYSA-N | [7] |
Synthesis and Characterization
The synthesis of 6-nitrotryptamine can be achieved through several established routes for tryptamine synthesis, starting from the commercially available 6-nitroindole. A common and effective method is a variation of the Speeter-Anthony tryptamine synthesis.
Experimental Protocol: Synthesis from 6-Nitroindole
This protocol outlines a three-step process to synthesize the target compound.
Step 1: Acylation of 6-Nitroindole
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Dissolve 6-nitroindole in a suitable anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
Add oxalyl chloride dropwise to the stirred solution. The reaction is typically exothermic.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
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The product, 6-nitro-1H-indol-3-yl(oxo)acetyl chloride, often precipitates from the solution.
-
Filter the solid product, wash with cold anhydrous solvent, and dry under vacuum.
Causality: The C3 position of the indole ring is nucleophilic and readily undergoes electrophilic substitution. Oxalyl chloride is an excellent acylating agent for this purpose, installing the necessary two-carbon side chain precursor.
Step 2: Amidation of the Acyl Chloride
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Suspend the 6-nitro-1H-indol-3-yl(oxo)acetyl chloride from Step 1 in an anhydrous solvent like dichloromethane (DCM) or THF.
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Cool the suspension to 0°C.
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Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.
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Stir the reaction for 2-4 hours, allowing it to warm to room temperature.
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Monitor the reaction by TLC to confirm the consumption of the starting material.
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Isolate the product, 2-(6-nitro-1H-indol-3-yl)-2-oxoacetamide, by filtration or extraction after quenching with water.
Causality: The highly reactive acyl chloride readily reacts with ammonia to form a stable primary amide, which is a suitable precursor for the final reduction step.
Step 3: Reduction of the Amide to the Amine
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Carefully add a strong reducing agent, such as lithium aluminum hydride (LAH), to a flask containing anhydrous THF under an inert atmosphere.
-
Add the amide product from Step 2 portion-wise to the LAH suspension at 0°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours.
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Cool the reaction to 0°C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
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Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine.
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Purify the final product using column chromatography on silica gel.
Causality: LAH is a powerful nucleophilic reducing agent capable of reducing both the amide and the adjacent ketone (glyoxylyl) carbonyls completely to the corresponding alkyl groups, yielding the desired ethanamine side chain.
Self-Validation and Characterization
The integrity of the synthesis must be validated at each stage. The structure of the intermediates and the final product should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
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Mass Spectrometry (MS): To verify the molecular weight of the product.
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Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the indole and amine, C=O stretch of intermediates, N-O stretch of the nitro group).
Synthesis Workflow Diagram
Caption: Synthesis workflow for 6-Nitrotryptamine.
Biological Activity and Potential Applications
The biological profile of 6-nitrotryptamine is predicted to be a composite of the activities associated with its tryptamine core and its nitro substituent.
Anticipated Pharmacological Profile: Serotonin Receptor Modulation
As a close structural analog of serotonin, 6-nitrotryptamine is expected to interact with serotonin (5-HT) receptors. The most direct evidence comes from its isomer, 5-nitrotryptamine, which has been identified as a biased agonist of the serotonin 5-HT2A receptor.[7] It shows high selectivity for activating the Gαq protein pathway over other signaling pathways like β-arrestin2 recruitment.[7]
This "biased agonism" is a key concept in modern pharmacology, where a ligand can stabilize specific receptor conformations to selectively activate certain downstream signaling pathways over others. This can lead to therapeutic effects while minimizing unwanted side effects. It is highly probable that 6-nitrotryptamine also acts as a 5-HT2A receptor modulator, though its specific potency, efficacy, and bias may differ from the 5-nitro isomer due to the different electronic and steric influences of the nitro group at position 6. Its activity makes it a valuable research tool for dissecting the complex signaling of the 5-HT2A receptor, which is a key target for psychedelic drugs and antipsychotics.[2]
Signaling Pathway: 5-HT2A Receptor Activation
Caption: The Gq-coupled 5-HT2A receptor signaling pathway.
Bioactivity of the Nitro Moiety: Antimicrobial and Antineoplastic Potential
The presence of a nitro group is a hallmark of many antimicrobial and anticancer drugs.[5] This activity often stems from the bioreduction of the nitro group within hypoxic (low oxygen) cells, which are common in bacterial colonies and solid tumors. This reduction can generate reactive nitrogen species that induce cellular damage. Various indole and indazole derivatives containing a nitro group have demonstrated significant antiproliferative and antibacterial activity.[8] Therefore, 2-(6-nitro-1H-indol-3-yl)ethan-1-amine should be evaluated for:
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Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.
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Anticancer Activity: Against various cancer cell lines, particularly those known to have hypoxic microenvironments.
It is important to note that this same mechanism can lead to toxicity, making the nitro group a potential "toxicophore" that requires careful evaluation in any drug development program.[4]
Conclusion
2-(6-Nitro-1H-indol-3-yl)ethan-1-amine is a fascinating molecule with a dual-potential pharmacological profile. Its tryptamine backbone strongly suggests it will function as a modulator of serotonin receptors, offering a valuable tool for neuropharmacological research and a potential scaffold for CNS drug discovery. Simultaneously, its nitro functional group imparts the potential for distinct biological activities, including antimicrobial and antineoplastic effects, aligning it with a separate class of therapeutics. Future research should focus on the empirical validation of its activity at serotonin receptor subtypes, a thorough investigation of its antimicrobial and cytotoxic properties, and an exploration of its utility as a chemical building block for more complex pharmaceutical agents.
References
- Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. (URL: )
-
Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC. (URL: [Link])
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. (URL: [Link])
-
2-(6-methyl-1H-indol-3-yl)ethanamine | C11H14N2 | CID 190006 - PubChem. (URL: [Link])
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL: [Link])
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed. (URL: [Link])
-
2-(7-ethyl-1-nitroso-1H-indol-3-yl)ethanol - Veeprho. (URL: [Link])
-
5-Nitrotryptamine - Wikipedia. (URL: [Link])
-
Biological Activity of a Small Molecule Indole Analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in Chronic Inflammation - PubMed. (URL: [Link])
-
Synthesis of 2-Amino-6-(1H-Indol-3-yl)-4-Phenylnicotinonitriles and Bis(Indolyl) Pyridines Using a Novel Acidic Nanomagnetic Catalyst via a Cooperative Vinylogous Anomeric-Based Oxidation Mechanism - ResearchGate. (URL: [Link])
-
Substituted tryptamine - Wikipedia. (URL: [Link])
-
(PDF) Biomedical Significance of Tryptamine: A Review - ResearchGate. (URL: [Link])
-
Evaluation of Anti-Microbial, Anti-Cancer, and Anti-Oxidant Activity of Novel 1-((1H-Indol- 3YL)(Phenyl)Methyl)Pyrrolidine-2,5-D - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PMC. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (URL: [Link])
-
Neuropharmacology of N,N-Dimethyltryptamine - PMC. (URL: [Link])
-
2-(6-methyl-1h-indol-3-yl)ethan-1-amine hydrochloride - PubChemLite. (URL: [Link])
-
2-(5-nitro-1H-indol-3-yl)ethanamine - 55747-72-3 - Chemazone. (URL: [Link])
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemazone.com [chemazone.com]
- 7. 5-Nitrotryptamine - Wikipedia [en.wikipedia.org]
- 8. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
